molecular formula C11H10N6O B2773834 2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile CAS No. 1323775-80-9

2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile

Cat. No.: B2773834
CAS No.: 1323775-80-9
M. Wt: 242.242
InChI Key: XXHHTPCLEMXUED-UHFFFAOYSA-N
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Description

2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile is a complex organic compound that features a unique combination of pyrimidine, oxadiazole, and azetidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of an amidoxime with a carboxylic acid derivative under basic conditions. The azetidine ring can be introduced via a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with a halogenated precursor .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile has several scientific research applications:

Properties

IUPAC Name

2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O/c12-2-5-17-6-8(7-17)11-15-10(16-18-11)9-13-3-1-4-14-9/h1,3-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHHTPCLEMXUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC#N)C2=NC(=NO2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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